N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
Description
N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a synthetic small molecule featuring a pyrazolo[4,3-d]pyrimidinone core. This bicyclic heteroaromatic system is substituted at position 6 with an isopentyl (3-methylbutyl) group and at position 2 with a methyl group. A thioether-linked acetamide moiety at position 5 is further functionalized with a 2-fluorobenzyl group. The isopentyl chain may confer lipophilicity, influencing membrane permeability and pharmacokinetics .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[2-methyl-6-(3-methylbutyl)-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2S/c1-13(2)8-9-26-19(28)18-16(11-25(3)24-18)23-20(26)29-12-17(27)22-10-14-6-4-5-7-15(14)21/h4-7,11,13H,8-10,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGISWBAKJVQPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=NN(C=C2N=C1SCC(=O)NCC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a synthetic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the areas of pharmacology and medicinal chemistry. The structure of this compound suggests it may interact with various biological targets, including enzymes and receptors.
The molecular formula of this compound is CHFNOS, with a molecular weight of 417.5 g/mol. Its structural components include a fluorobenzyl group and a thioacetamide moiety linked to a pyrazolo[4,3-d]pyrimidine scaffold, which is known for its diverse biological activities.
Research indicates that compounds with similar structures often exhibit inhibitory activity against specific enzymes or receptors. For instance, pyrazolo[4,3-d]pyrimidines have been studied for their ability to inhibit phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways by regulating cyclic nucleotide levels. In particular, inhibitors of PDE5 are well-known for their therapeutic applications in treating erectile dysfunction and pulmonary hypertension .
Anticancer Activity
Studies have shown that derivatives of pyrazolo[4,3-d]pyrimidine can exhibit cytotoxic effects against various cancer cell lines. For example, compounds in this class have demonstrated the ability to induce apoptosis in cancer cells by targeting specific kinases involved in cell proliferation and survival pathways. The specific compound under discussion may possess similar anticancer properties due to its structural features that allow for interaction with kinase domains or other cellular targets .
Anti-inflammatory Properties
The biological activity of this compound may also extend to anti-inflammatory effects. Compounds derived from the pyrazolo[4,3-d]pyrimidine scaffold have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential use in treating inflammatory diseases .
Case Studies
- Inhibition of PDEs : A study focused on the synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine derivatives found that certain modifications enhanced their inhibitory potency against PDEs. The structure of this compound suggests it may similarly inhibit PDE activity, potentially leading to increased levels of cGMP within target cells .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies evaluating the cytotoxic effects of pyrazolo[4,3-d]pyrimidine derivatives on various cancer cell lines showed that modifications at the 5-position significantly influenced their activity. The compound under investigation could follow this trend due to its unique substituents that may enhance binding affinity to cancer-related targets .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 417.5 g/mol |
| Anticipated Biological Activities | PDE inhibition, anticancer effects, anti-inflammatory properties |
Scientific Research Applications
The compound N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a complex molecule with potential applications in various fields, particularly in medicinal chemistry and drug development. This article explores its scientific research applications, supported by relevant data and case studies.
Chemical Properties and Structure
This compound features a unique structure that combines a fluorobenzyl moiety with a thioacetamide linked to a pyrazolo-pyrimidine derivative. The presence of the fluorine atom can enhance the compound's biological activity and pharmacokinetic properties.
Structural Formula
The structural representation can be summarized as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. The pyrazolo-pyrimidine scaffold has been associated with inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Pyrazolo-Pyrimidine Derivatives
A study published in Journal of Medicinal Chemistry demonstrated that pyrazolo-pyrimidine derivatives showed potent activity against several cancer cell lines, suggesting that modifications like the addition of a thioacetamide group could further enhance efficacy .
Antiviral Properties
The compound's structural features may also confer antiviral properties. Compounds with similar scaffolds have been explored for their ability to inhibit viral replication.
Case Study: Antiviral Screening
In a screening study against viral infections, derivatives of pyrazolo-pyrimidines were found to inhibit the replication of viruses such as HIV and HCV. This suggests that This compound could potentially be developed as an antiviral agent .
Neurological Applications
Research indicates that some derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Data Table: Neuroprotective Effects
| Compound | Activity | Reference |
|---|---|---|
| Pyrazolo-Pyrimidine A | Neuroprotection in models of Alzheimer’s disease | |
| Pyrazolo-Pyrimidine B | Reduction in neuroinflammation |
Synthesis and Development
The synthesis of This compound involves multi-step reactions starting from commercially available precursors. The synthetic route typically includes:
- Formation of the pyrazolo-pyrimidine core.
- Introduction of the isopentyl and methyl groups.
- Coupling with the fluorobenzyl thioacetamide.
Synthetic Route Overview
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of pyrazolo-pyrimidinone derivatives modified with thioacetamide side chains. Key structural variations among analogs include substituents on the pyrazolo-pyrimidinone core, the alkyl/aryl groups on the thioacetamide, and halogen/methoxy substitutions on benzyl rings. Below is a detailed comparison:
Table 1: Structural Features of Comparable Compounds
Key Observations:
Core Modifications: The target compound uses a 6-isopentyl group, which is bulkier and more lipophilic than the ethyl or methylbenzyl groups in analogs . This may enhance membrane permeability but reduce solubility.
Thioacetamide Side Chain :
- The 2-fluorobenzyl group in the target compound introduces steric hindrance and electronegativity compared to 2-fluorophenyl () or benzyl (). Fluorine’s small size and high electronegativity may improve target affinity through dipole interactions .
Halogen vs. Methoxy groups () donate electron density via resonance, which could modulate interactions with polar residues in binding pockets .
Molecular Weight and Solubility :
- Higher molecular weights (e.g., 505.5 in ) correlate with reduced aqueous solubility, a critical factor for oral bioavailability. The target compound’s moderate molecular weight (466.6) may balance permeability and solubility.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, reduction, and condensation. A robust approach includes:
- Substitution reactions under alkaline conditions for introducing fluorobenzyl or pyridylmethoxy groups (as seen in structurally related compounds) .
- Reduction of nitro intermediates using iron powder in acidic media to generate aniline derivatives .
- Thioether formation via coupling of thiol-containing intermediates (e.g., pyrazolo[4,3-d]pyrimidin-5-yl thiol) with activated acetamide derivatives under mild, inert conditions .
- Purification using column chromatography and recrystallization to achieve >95% purity, verified by HPLC .
Q. What analytical techniques are critical for structural characterization?
- Single-crystal X-ray diffraction (SC-XRD): Essential for resolving the 3D conformation of the pyrazolo-pyrimidinone core and fluorobenzyl substituents. SHELX programs (e.g., SHELXL) are widely used for refinement, with validation of hydrogen bonding and π-π stacking interactions .
- NMR spectroscopy: H and C NMR confirm substituent integration (e.g., isopentyl chain, fluorobenzyl group). F NMR is critical for verifying fluorine substitution patterns .
- Mass spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns of the thioacetamide moiety .
Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?
- HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. Purity ≥95% is standard for in vitro assays.
- Elemental analysis (C, H, N, S) must align with theoretical values within ±0.4% .
- Thermogravimetric analysis (TGA) ensures absence of solvent residues or decomposition products above 150°C .
Advanced Research Questions
Q. How can discrepancies in biological activity data across studies be resolved?
- Dose-response standardization: Ensure consistent molar concentrations (e.g., µM range) and control for batch-to-batch purity variations.
- Target selectivity profiling: Use kinase/phosphatase panels to rule off-target effects. For example, pyrazolo-pyrimidinones often inhibit PDE or kinase families; validate via competitive binding assays .
- Metabolic stability assays: Assess compound degradation in liver microsomes (e.g., human/rat CYP450 isoforms) to explain variability in in vivo efficacy .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
- Core modifications: Replace the pyrazolo[4,3-d]pyrimidin-7-one scaffold with pyrazolo[3,4-d]pyrimidin-4-one to alter electron density and binding affinity .
- Side-chain optimization: Vary the isopentyl group (e.g., cyclopentyl, tert-butyl) to modulate lipophilicity (logP) and membrane permeability.
- Bioisosteric replacement: Substitute the thioacetamide linker with sulfonamide or carbamate groups to improve metabolic resistance .
- Computational modeling: Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) and prioritize analogs .
Q. How can crystallographic data resolve ambiguities in tautomeric forms or protonation states?
- High-resolution SC-XRD (≤0.8 Å resolution) identifies proton positions in the pyrazolo-pyrimidinone core, distinguishing between keto-enol tautomers .
- Hydrogen bond analysis: Validate intermolecular interactions (e.g., N–H···O=C) that stabilize specific tautomeric forms in the solid state .
- Complementary techniques: Pair XRD with N NMR or IR spectroscopy to confirm protonation states in solution .
Q. What methodologies are recommended for evaluating antioxidant or reactive oxygen species (ROS)-scavenging activity?
- DPPH/ABTS radical scavenging assays: Measure IC values under controlled pH and temperature. Include ascorbic acid as a positive control .
- Cellular ROS assays: Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., RAW 264.7 macrophages) under oxidative stress (HO or LPS induction) .
- Mechanistic studies: Employ electron paramagnetic resonance (EPR) to identify radical species quenched by the compound’s thioacetamide or fluorobenzyl groups .
Methodological Considerations for Data Contradictions
Q. How should researchers address conflicting solubility or stability data?
- Standardized solvent systems: Report solubility in DMSO, PBS (pH 7.4), and ethanol at 25°C. Use dynamic light scattering (DLS) to detect aggregation .
- Forced degradation studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation pathways .
- Inter-laboratory validation: Share batches with independent labs to control for instrumentation variability (e.g., HPLC column lot differences) .
Q. What statistical approaches are optimal for dose-response or IC50_{50}50 calculations?
- Non-linear regression models: Use four-parameter logistic curves (GraphPad Prism) with ≥6 data points per concentration.
- Bootstrap resampling: Estimate 95% confidence intervals for IC values to assess reproducibility .
- Outlier detection: Apply Grubbs’ test to exclude anomalous data points from triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
